![molecular formula C14H19NO4S B2378059 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid CAS No. 1292203-79-2](/img/structure/B2378059.png)
3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid, also known as PSP or PSP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PSP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of various derivatives of 3-(phenylsulfonimidoyl)propanoate, including the imination of key sulfoxide methyl 3-(penylsulfinyl)propanoate, has been explored. This synthesis uses O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the preparation of pseudo-dipeptides with interesting conformational properties (Tye & Skinner, 2002).
- Research on the dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) has led to novel syntheses of indolizidines with alkyl substituents in varying positions, demonstrating the chemical versatility of 4-PSBA derivatives (Kiddle, Green & Thompson, 1995).
- An efficient method for separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid using reverse-phase high-performance liquid chromatography has been developed, indicating potential for precise analytical applications (Davadra et al., 2011).
Pharmaceutical and Biological Applications
- The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the biological activity of these compounds, particularly in terms of their moderate to potent antibacterial properties (Khalid et al., 2016).
- The investigation into the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, elucidates the oxidative metabolism pathways involving CYP2D6, CYP2C9, and CYP3A4/5 enzymes, highlighting the relevance of phenylsulfanyl derivatives in drug metabolism (Hvenegaard et al., 2012).
- The synthesis and characterization of 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) as a safety catch linker in solid phase peptide synthesis demonstrate its utility in synthesizing peptides, showing the application of phenylsulfanyl derivatives in peptide research (Erlandsson & Undén, 2006).
Propriétés
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-8-12-5-4-10-15(11-12)20(18,19)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFRFVAOHQZYJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)
![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)
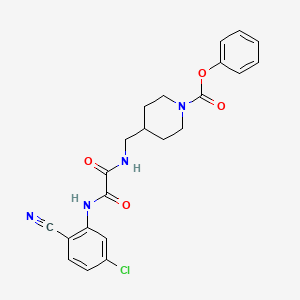
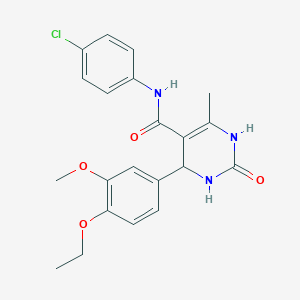
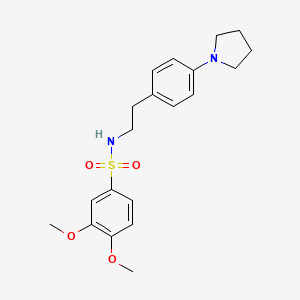
![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
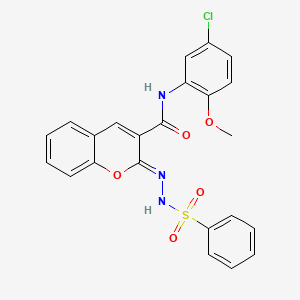
![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)
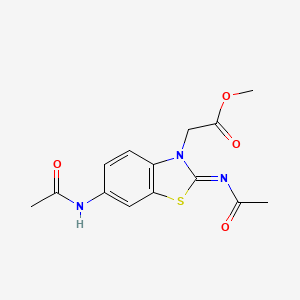
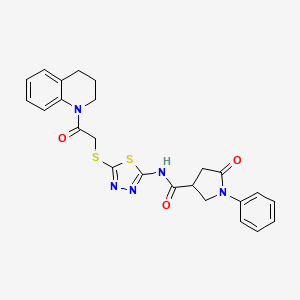
![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)